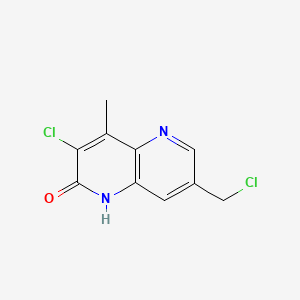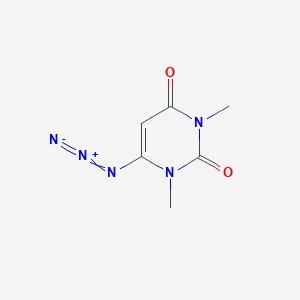
6-Azido-1,3-dimethyl-uracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Azido-1,3-dimethyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the presence of an azido group (-N₃) at the 6th position and two methyl groups at the 1st and 3rd positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 6-amino-1,3-dimethyluracil with sodium azide under suitable conditions . The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution of the amino group with the azido group.
Industrial Production Methods: Industrial production of 6-azido-1,3-dimethyluracil may involve continuous flow processes to enhance efficiency and yield. For instance, a method involving the use of an impinging stream reactor has been described, where a solution of dimethyl cyanoacetylurea and liquid caustic soda are rapidly mixed and reacted at controlled temperatures (50-150°C) to produce 6-amino-1,3-dimethyluracil, which can then be converted to the azido derivative .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Azido-1,3-dimethyluracil undergoes various chemical reactions, including:
Photochemical Reactions: When irradiated in the presence of acyl halides, it forms 5-acylamino-6-chloro-1,3-dimethyluracils.
Nucleophilic Substitution: The azido group can be replaced by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Acyl Halides: Used in photochemical reactions to produce acylamino derivatives.
Nucleophiles: Such as amines, which can cause ring expansion or contraction depending on the reaction conditions.
Major Products:
5-Acylamino-6-chloro-1,3-dimethyluracils: Formed in the presence of acyl halides.
1,3,5-Triazepine Derivatives: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 6-azido-1,3-dimethyluracil involves its ability to undergo photochemical and nucleophilic substitution reactions. The azido group is highly reactive and can participate in various transformations, leading to the formation of new compounds with different biological activities. For example, its reaction with acyl halides under irradiation results in the formation of acylamino derivatives, which have been used in the synthesis of bioactive molecules .
Comparaison Avec Des Composés Similaires
6-Azido-1,3-dimethyluracil can be compared with other uracil derivatives such as:
6-Amino-1,3-dimethyluracil: The precursor in the synthesis of the azido derivative.
6-Azido-1,3,5-trimethyluracil: Undergoes similar photochemical reactions but with different substituents.
6-Azido-5-cyano-1,3-dimethyluracil: Exhibits unique reactivity in the presence of alcohols, leading to the formation of triazepines.
These comparisons highlight the unique reactivity of 6-azido-1,3-dimethyluracil, particularly its ability to form diverse products under various reaction conditions.
Propriétés
Numéro CAS |
61541-41-1 |
|---|---|
Formule moléculaire |
C6H7N5O2 |
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
6-azido-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C6H7N5O2/c1-10-4(8-9-7)3-5(12)11(2)6(10)13/h3H,1-2H3 |
Clé InChI |
MYAKTIILPYPPQP-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=O)N(C1=O)C)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy-](/img/structure/B13936260.png)
![2-[(1,3-Benzothiazol-2-yl)amino]ethane-1-thiol](/img/structure/B13936269.png)
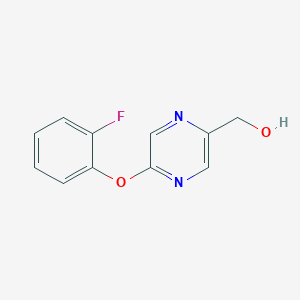
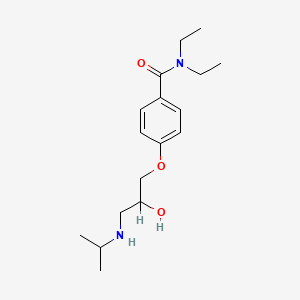
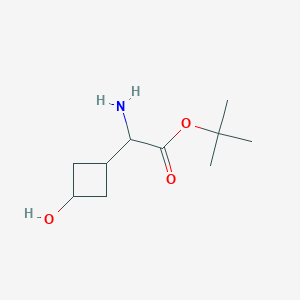

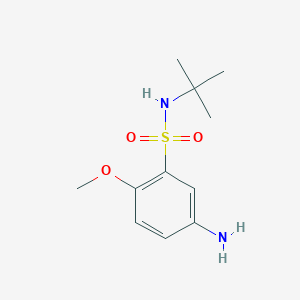
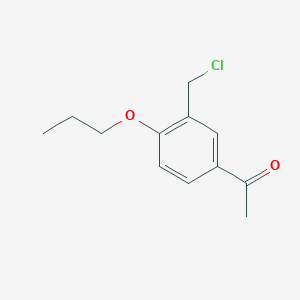
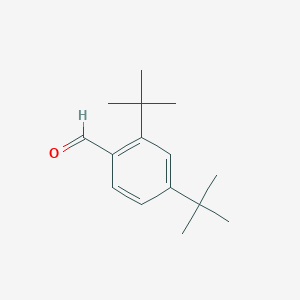

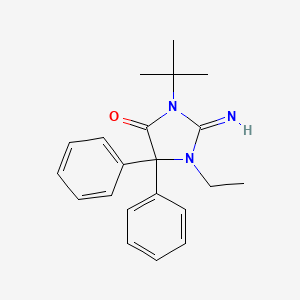
![tert-Butyl ((2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)methyl)carbamate](/img/structure/B13936359.png)
